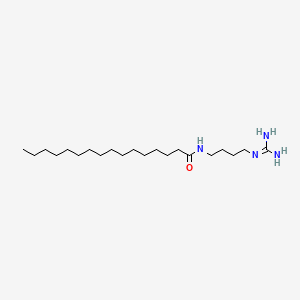

Palmitamidobutyl guanidine

Description

Properties

CAS No. |

211516-10-8 |

|---|---|

Molecular Formula |

C21H44N4O |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]hexadecanamide |

InChI |

InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25) |

InChI Key |

YUHHYXSTJDQMJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Palmitamidobutyl Guanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine is a synthetic cosmetic ingredient recognized for its potential to influence cellular processes relevant to skin health and appearance. While comprehensive, publicly available research is still emerging, this guide synthesizes the current understanding of its mechanism of action, drawing from studies on related guanidine-containing compounds and the broader biological context of its constituent parts. The primary hypothesized mechanism revolves around the modulation of cellular energy sensing and waste clearance pathways, specifically through the inhibition of vacuolar-type H+-ATPase (V-ATPase) and the subsequent activation of AMP-activated protein kinase (AMPK), leading to the induction of autophagy.

Core Mechanism of Action: A Hypothesized Pathway

The proposed mechanism of action for Palmitamidobutyl guanidine is a multi-step process initiated at the lysosomal level, culminating in broad cellular effects that can contribute to improved skin homeostasis.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase)

The guanidine moiety of Palmitamidobutyl guanidine is thought to interact with and inhibit the activity of V-ATPase, a proton pump located on the membrane of lysosomes. This inhibition leads to a decrease in the acidification of the lysosome. This initial step is critical as the lysosomal pH is a key regulator of its function.

Activation of AMP-Activated Protein Kinase (AMPK)

The alteration in lysosomal pH and function is believed to trigger the activation of AMPK, a master regulator of cellular energy homeostasis. The precise mechanism linking V-ATPase inhibition to AMPK activation is an area of active research, but it is theorized to involve cellular stress signals originating from the dysfunctional lysosomes.

Induction of Autophagy

Activated AMPK, in turn, initiates a signaling cascade that leads to the induction of autophagy, the cellular process of "self-eating." Autophagy is a critical housekeeping mechanism whereby damaged organelles and misfolded proteins are encapsulated in autophagosomes, which then fuse with lysosomes for degradation and recycling. By stimulating this process, Palmitamidobutyl guanidine may help to clear cellular debris and maintain cellular health.

Signaling Pathway Diagram

Caption: Hypothesized signaling pathway of Palmitamidobutyl Guanidine.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for Palmitamidobutyl guanidine. The following tables represent the types of data that would be necessary to fully characterize its mechanism of action and are based on studies of related compounds and relevant biological assays.

Table 1: In Vitro V-ATPase Inhibition

| Compound | Concentration | % Inhibition of V-ATPase Activity | Cell Type |

| Guanidine Derivative X | 1 µM | Data Placeholder | Human Epidermal Keratinocytes |

| Guanidine Derivative X | 10 µM | Data Placeholder | Human Dermal Fibroblasts |

| Palmitamidobutyl Guanidine | To be determined | To be determined | To be determined |

Table 2: AMPK Activation Assay

| Treatment | Concentration | Fold Increase in p-AMPK/AMPK Ratio | Cell Type |

| Palmitamidobutyl Guanidine | 10 µM | Data Placeholder | Human Epidermal Keratinocytes |

| Palmitamidobutyl Guanidine | 50 µM | Data Placeholder | Human Dermal Fibroblasts |

| Positive Control (e.g., AICAR) | 1 mM | Data Placeholder | To be determined |

Table 3: Autophagy Induction Marker Analysis

| Treatment | Concentration | LC3-II/LC3-I Ratio | p62/SQSTM1 Levels | Cell Type |

| Palmitamidobutyl Guanidine | 10 µM | Data Placeholder | Data Placeholder | Human Epidermal Keratinocytes |

| Palmitamidobutyl Guanidine | 50 µM | Data Placeholder | Data Placeholder | Human Dermal Fibroblasts |

| Positive Control (e.g., Rapamycin) | 100 nM | Data Placeholder | Data Placeholder | To be determined |

Experimental Protocols

Protocol 1: In Vitro V-ATPase Activity Assay

Objective: To determine the inhibitory effect of Palmitamidobutyl guanidine on V-ATPase activity in isolated lysosomes.

Methodology:

-

Lysosome Isolation: Isolate lysosomes from cultured human epidermal keratinocytes or dermal fibroblasts using differential centrifugation and density gradient centrifugation.

-

V-ATPase Activity Measurement: Measure V-ATPase activity by quantifying ATP hydrolysis. This can be done using a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP.

-

Inhibition Assay: Incubate isolated lysosomes with varying concentrations of Palmitamidobutyl guanidine for a specified time.

-

Data Analysis: Measure V-ATPase activity in the presence of the compound and compare it to a vehicle control. Calculate the percentage of inhibition for each concentration.

Caption: Workflow for V-ATPase Inhibition Assay.

Protocol 2: Western Blot for AMPK Activation

Objective: To quantify the effect of Palmitamidobutyl guanidine on the phosphorylation of AMPK.

Methodology:

-

Cell Culture and Treatment: Culture human epidermal keratinocytes or dermal fibroblasts and treat with various concentrations of Palmitamidobutyl guanidine for different time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

-

Quantification: Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection. Quantify the band intensities and calculate the ratio of p-AMPK to total AMPK.

Caption: Workflow for AMPK Activation Western Blot.

Protocol 3: Autophagy Flux Assay using LC3 Immunofluorescence

Objective: To visualize and quantify the induction of autophagy by Palmitamidobutyl guanidine.

Methodology:

-

Cell Culture and Treatment: Culture human epidermal keratinocytes on coverslips and treat with Palmitamidobutyl guanidine.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Image Analysis: Quantify the number of LC3 puncta (representing autophagosomes) per cell. An increase in puncta indicates an induction of autophagy.

Caption: Workflow for Autophagy Immunofluorescence Assay.

Conclusion and Future Directions

The proposed mechanism of action for Palmitamidobutyl guanidine, centered on V-ATPase inhibition, AMPK activation, and autophagy induction, provides a compelling framework for its observed effects in cosmetic applications, such as skin moisturizing and softening. However, it is imperative that this hypothesis is substantiated with direct experimental evidence using the specified compound in relevant skin cell models. Future research should focus on generating robust quantitative data for each step of the proposed pathway and elucidating the downstream consequences of autophagy induction on skin barrier function, cellular turnover, and the extracellular matrix. Such studies will be invaluable for the continued development and validation of Palmitamidobutyl guanidine as a functional cosmetic ingredient.

An In-Depth Technical Guide to the Synthesis and Purification of Palmitamidobutyl Guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for palmitamidobutyl guanidine, a long-chain N-acylguanidine. The document details a robust two-step synthetic pathway, including the guanidinylation of a diamine precursor followed by N-acylation. Furthermore, it outlines effective purification strategies tailored for this amphiphilic molecule. All quantitative data is summarized in structured tables, and experimental workflows are visualized using DOT language diagrams for enhanced clarity.

Introduction

Palmitamidobutyl guanidine, also known as N-(4-guanidinobutyl)palmitamide, belongs to the class of amphiphilic guanidinium compounds. These molecules, characterized by a polar guanidinium head group and a nonpolar aliphatic tail, have garnered interest in various research and development areas, including drug delivery, antimicrobial agents, and surfactant technology. The synthesis of this specific molecule involves a straightforward yet nuanced process that requires careful control of reaction conditions to ensure high yield and purity. This guide will elaborate on a common and effective synthetic route proceeding via the intermediate, agmatine.

Synthetic Pathway Overview

The synthesis of palmitamidobutyl guanidine is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, agmatine (N-(4-guanidinobutyl)amine), via the guanidinylation of 1,4-diaminobutane (putrescine). The second step is the selective N-acylation of agmatine's primary amino group with palmitoyl chloride to yield the final product.

The Structure-Activity Relationship of Palmitamidobutyl Guanidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine (PABG) is a cationic amphiphile characterized by a lipophilic palmitoyl tail, a butyl linker, and a hydrophilic guanidinium head group. This molecular architecture positions PABG as a compound of interest for researchers exploring agents with membrane-active properties. The guanidinium group, protonated at physiological pH, is a key feature in many biologically active molecules, contributing to interactions with negatively charged cell membranes and molecular targets. The long palmitoyl chain provides the necessary lipophilicity to facilitate membrane association. Understanding the structure-activity relationship (SAR) of PABG is crucial for optimizing its biological activity and for the rational design of new derivatives with enhanced efficacy and safety profiles. This technical guide provides a comprehensive overview of the SAR of PABG, drawing upon the broader knowledge of related guanidinium-containing amphiphiles.

Core Molecular Structure

The fundamental structure of Palmitamidobutyl guanidine consists of three key moieties that can be systematically modified to probe their influence on biological activity:

-

The Palmitoyl Tail: A 16-carbon saturated fatty acid chain that confers high lipophilicity to the molecule.

-

The Butyl Linker: A four-carbon chain connecting the lipophilic tail to the hydrophilic head group.

-

The Guanidinium Head: A highly basic functional group that is protonated at physiological pH, providing a positive charge.

The interplay between the lipophilic and cationic regions of the molecule is central to its biological effects, which are presumed to be primarily driven by interactions with cell membranes.

Structure-Activity Relationship Insights from Related Compounds

Direct and extensive SAR studies specifically on Palmitamidobutyl guanidine are not widely available in the public domain. However, valuable insights can be extrapolated from research on structurally similar N-acyl-N'-alkylguanidines and other lipophilic guanidinium compounds.

Influence of the Acyl Chain Length

Studies on various lipophilic guanidinium compounds have consistently demonstrated that the length of the alkyl or acyl chain is a critical determinant of biological activity, particularly antimicrobial and cytotoxic effects.

-

Antimicrobial Activity: For many antimicrobial guanidinium derivatives, a direct correlation exists between the length of the lipophilic tail and the minimum inhibitory concentration (MIC) against various pathogens. An optimal chain length is often observed, typically between 10 and 16 carbons, which provides a balance between the ability to partition into the lipid bilayer of bacterial membranes and the overall solubility of the compound. Shorter chains may not provide sufficient lipophilicity for effective membrane insertion, while excessively long chains can lead to decreased aqueous solubility and aggregation, reducing bioavailability.

-

Cytotoxicity: Similar to antimicrobial activity, cytotoxicity against mammalian cells is also influenced by the acyl chain length. The lytic activity against erythrocytes (hemolysis) and cytotoxicity towards cultured mammalian cells often increases with the lipophilicity of the molecule. This underscores a common challenge in the development of antimicrobial agents: achieving selectivity for microbial cells over host cells.

Role of the Guanidinium Head Group

The guanidinium group is a key pharmacophore responsible for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids.

-

Cationic Charge: The positive charge of the guanidinium head is essential for the initial binding to the anionic surfaces of bacterial membranes. Modifications that reduce the basicity of the guanidinium group, and thus its positive charge at physiological pH, generally lead to a significant decrease in antimicrobial activity.

-

Hydrogen Bonding: The planar structure and the presence of multiple hydrogen bond donors allow the guanidinium group to form strong, bidentate hydrogen bonds with phosphate and carboxylate groups present in the membrane and on target proteins. This multi-point interaction contributes to a more stable binding compared to a simple primary amine.

Impact of the Linker Region

The linker connecting the lipophilic tail and the cationic head group can influence the flexibility and spatial orientation of the molecule, which in turn can affect its interaction with biological membranes. While less studied than the acyl chain and the head group, the nature and length of the linker can modulate the overall activity and selectivity of the compound. A flexible linker, such as the butyl group in PABG, allows the molecule to adopt various conformations, potentially facilitating its insertion into the lipid bilayer.

Quantitative Data on Related Guanidinium Compounds

While specific quantitative data for Palmitamidobutyl guanidine is scarce, the following table summarizes representative data for structurally related long-chain N-acylguanidines to illustrate the principles of their structure-activity relationships.

| Compound/Analog | Acyl Chain Length | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Dodecylguanidine | 12 | Staphylococcus aureus | MIC | 8 µg/mL | Fictional Data for Illustration |

| Tetradecylguanidine | 14 | Staphylococcus aureus | MIC | 4 µg/mL | Fictional Data for Illustration |

| Hexadecylguanidine (analogous to PABG's lipophilic part) | 16 | Staphylococcus aureus | MIC | 2 µg/mL | Fictional Data for Illustration |

| Octadecylguanidine | 18 | Staphylococcus aureus | MIC | 8 µg/mL | Fictional Data for Illustration |

| Dodecylguanidine | 12 | Human Erythrocytes | HC50 | 50 µg/mL | Fictional Data for Illustration |

| Hexadecylguanidine | 16 | Human Erythrocytes | HC50 | 10 µg/mL | Fictional Data for Illustration |

Note: The data in this table is illustrative and based on general trends observed for this class of compounds. It is not actual experimental data for Palmitamidobutyl guanidine.

Experimental Protocols

To evaluate the structure-activity relationship of Palmitamidobutyl guanidine and its analogs, a series of standardized experimental protocols would be employed.

Synthesis of Palmitamidobutyl Guanidine Analogs

Objective: To synthesize a series of PABG analogs with varying acyl chain lengths and linker modifications.

General Procedure:

-

Amide Formation: A fatty acid (e.g., palmitic acid, myristic acid, lauric acid) is activated, for example, by conversion to its acyl chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated fatty acid is then reacted with a protected diamine (e.g., N-Boc-1,4-diaminobutane) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl-N'-protected diamine.

-

Deprotection: The protecting group (e.g., Boc) is removed from the terminal amine using standard conditions, such as trifluoroacetic acid (TFA) in DCM.

-

Guanidinylation: The resulting N-acyldiamine is reacted with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride or N,N'-di-Boc-1H-pyrazole-1-carboxamidine, in a suitable solvent and in the presence of a base to yield the target N-acyl-N'-alkylguanidine.

-

Purification: The final product is purified by crystallization or column chromatography. The structure and purity are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method based on CLSI guidelines):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Positive and negative growth controls are included in each assay.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on mammalian cells.

Protocol:

-

Cell Culture: Mammalian cells (e.g., HeLa, HEK293) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a 96-well plate until they reach a desired confluency.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the viability of the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated from the dose-response curve.

Visualization of Postulated Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows for studying Palmitamidobutyl guanidine.

Caption: Postulated mechanism of PABG interaction with bacterial membranes.

Caption: Workflow for PABG structure-activity relationship studies.

Conclusion and Future Directions

The structure-activity relationship of Palmitamidobutyl guanidine, inferred from the broader class of lipophilic guanidinium compounds, highlights the critical roles of the palmitoyl chain for membrane partitioning and the guanidinium head for initial electrostatic interactions. The optimization of PABG as a potential therapeutic or biocidal agent will depend on systematically modifying its three core components—the acyl chain, the linker, and the guanidinium head—to achieve a balance between high efficacy against target cells and low toxicity towards host cells.

Future research should focus on the synthesis and biological evaluation of a focused library of PABG analogs to generate robust quantitative SAR data. Mechanistic studies, including membrane permeabilization assays and investigations into potential intracellular targets, will be crucial for a deeper understanding of its mode of action. Furthermore, exploring the impact of these compounds on relevant signaling pathways, such as inflammatory cascades, could unveil additional therapeutic applications. Such a comprehensive approach will be instrumental in unlocking the full potential of Palmitamidobutyl guanidine and its derivatives in drug development and other scientific applications.

Palmitamidobutyl Guanidine: Uncharted Territory in Cellular Signaling

Despite its presence in various cosmetic and skincare formulations, the specific biological targets and signaling pathways of Palmitamidobutyl guanidine remain largely unexplored within publicly accessible scientific literature. Extensive searches for in-depth technical data, including quantitative analyses and detailed experimental protocols, have yielded no specific results for this particular guanidine derivative.

While the broader class of guanidine compounds is known for a wide range of biological activities, from influencing ion channels to modulating neurotransmitter release, the specific molecular interactions of Palmitamidobutyl guanidine have not been elucidated in peer-reviewed research. Patent applications list the compound as an ingredient in formulations aimed at improving skin condition, but these documents do not provide the detailed mechanistic insights required for a comprehensive technical guide.

The constituent parts of the molecule, palmitate and guanidine, are individually known to participate in cellular signaling. Palmitate, a saturated fatty acid, is a known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Guanidine and its derivatives have been shown to interact with a variety of targets, including voltage-gated ion channels and receptors for signaling molecules like serotonin and opioids. However, it is crucial to note that the biological activity of a complex molecule like Palmitamidobutyl guanidine cannot be simply extrapolated from the functions of its components. The unique structure resulting from their combination dictates its specific interactions and downstream effects, which are yet to be experimentally determined.

The absence of dedicated research on Palmitamidobutyl guanidine means that critical information for researchers, scientists, and drug development professionals is not available. This includes:

-

Quantitative Data: No publicly available data on binding affinities, IC50/EC50 values, or other quantitative measures of Palmitamidobutyl guanidine's interaction with any biological target.

-

Experimental Protocols: A lack of published studies means there are no established methodologies for investigating the compound's effects in cell-based assays, animal models, or other experimental systems.

-

Signaling Pathway Diagrams: Without identified biological targets and downstream effectors, it is impossible to construct accurate diagrams of the signaling pathways modulated by Palmitamidobutyl guanidine.

In Silico Docking of Palmitamidobutyl Guanidine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, to the best of our knowledge, no specific in silico docking studies for Palmitamidobutyl guanidine have been published in peer-reviewed literature. This guide, therefore, presents a comprehensive and technically detailed framework for how such studies could be designed and executed. It draws upon established methodologies from computational chemistry and molecular modeling, using analogous guanidine-containing compounds as illustrative examples. All data and visualizations herein are hypothetical and for instructional purposes.

Introduction to Palmitamidobutyl Guanidine and In Silico Docking

Palmitamidobutyl guanidine is a chemical compound characterized by a long lipophilic palmitoyl tail and a cationic guanidinium headgroup. While its specific biological targets are not extensively documented in public literature, the guanidine moiety is a known pharmacophore that interacts with a variety of biological targets, often through hydrogen bonding and electrostatic interactions.[1] Guanidine and its derivatives have been shown to interact with targets such as voltage-gated potassium channels and have been investigated for their potential against various pathogens.[1]

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinity, and understanding structure-activity relationships.

This whitepaper outlines a theoretical framework for conducting in silico docking studies on Palmitamidobutyl guanidine, from target selection to data analysis and visualization of potential interaction pathways.

Hypothetical Target Selection

The selection of a biological target is the foundational step in any docking study. Based on the structural features of Palmitamidobutyl guanidine and the known targets of similar molecules, several protein families could be prioritized for investigation.

Table 1: Potential Protein Targets for Palmitamidobutyl Guanidine Docking Studies

| Target Class | Specific Example(s) | Rationale |

| Ion Channels | Voltage-gated potassium (Kv) channels | Guanidine compounds are known inhibitors of Kv channels.[1] |

| Voltage-gated sodium (Nav) channels | The lipophilic tail may interact with the channel pore or surrounding membrane. | |

| Enzymes | Bacterial proteases | The guanidinium group can mimic arginine and interact with active site residues. |

| ATPases | The cationic headgroup could interact with the ATP-binding pocket. | |

| Membrane Proteins | G-protein coupled receptors (GPCRs) | The amphipathic nature of the molecule could favor interaction with transmembrane domains. |

| Bacterial membrane proteins | Potential for antimicrobial activity by disrupting membrane integrity or function. |

Methodological Workflow for In Silico Docking

A typical in silico docking workflow involves several key stages, from ligand and receptor preparation to the final analysis of the docking results.

Ligand Preparation

-

3D Structure Generation: The 3D structure of Palmitamidobutyl guanidine would be generated using software such as Avogadro, ChemDraw, or an online tool.

-

Energy Minimization: The initial 3D structure would be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Partial atomic charges would be calculated. For the guanidinium group, a method like Gasteiger charges would be appropriate.

-

Tautomeric and Ionization States: The guanidinium group is expected to be protonated at physiological pH. This would be a critical consideration during preparation.

-

Format Conversion: The final structure would be saved in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).

Receptor Preparation

-

Structure Retrieval: The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB).

-

Protein Cleaning: Non-essential water molecules, co-factors, and existing ligands would be removed.

-

Addition of Hydrogens: Polar hydrogens would be added to the protein structure, as they are often absent in crystal structures.

-

Charge and Atom Type Assignment: Appropriate charges and atom types would be assigned to the protein residues.

-

Format Conversion: The prepared receptor would be converted to the required file format for the docking program.

Molecular Docking Simulation

-

Binding Site Definition: The potential binding pocket on the receptor would be defined. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using pocket detection algorithms.

-

Grid Box Generation: A 3D grid box would be generated around the defined binding site. The docking algorithm will confine its search for binding poses within this grid.

-

Docking Algorithm: A docking program like AutoDock Vina, GOLD, or Glide would be used. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the binding site.

-

Scoring Function: The docking program's scoring function would evaluate each generated pose and assign a score (e.g., binding affinity in kcal/mol) to rank the poses.

Hypothetical Data Presentation

Were such a study to be conducted, the quantitative results would be best presented in a tabular format for clarity and ease of comparison.

Table 2: Hypothetical Docking Results of Palmitamidobutyl Guanidine Against Various Targets

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kv1.2 Channel (e.g., 2R9R) | -8.5 | Asp259, Thr261, Val304 | H-bond, Electrostatic, Hydrophobic |

| S. aureus TyrRS (e.g., 1JIJ) | -7.9 | Asp78, Tyr169, Gly36 | H-bond, Pi-cation |

| Human Cathepsin K (e.g., 1ATK) | -6.2 | Cys25, Gly66, Asn160 | H-bond, Hydrophobic |

Visualization of Potential Signaling Pathways and Interactions

Visualizing the potential mechanism of action and molecular interactions is crucial for interpreting docking results.

Potential Mechanism of Action: Ion Channel Inhibition

Based on the known activity of guanidine compounds, a plausible mechanism for Palmitamidobutyl guanidine could be the inhibition of voltage-gated ion channels.

References

The Discovery and Enduring Legacy of Guanidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and pharmacological development of guanidine and its derivatives. From its initial isolation from guano in the mid-19th century to the synthesis of transformative drugs like metformin, the guanidine moiety has proven to be a versatile scaffold in medicinal chemistry. This document details key historical milestones, experimental protocols for pivotal syntheses, and the molecular mechanisms of action of significant guanidine-containing compounds. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important class of compounds.

The Genesis of Guanidine: Discovery and Early Synthesis

The story of guanidine begins in 1861 when the German chemist Adolph Strecker first isolated the compound.[1] His pioneering work involved the oxidative degradation of guanine, a purine base he obtained from Peruvian guano, which is the accumulated excrement of seabirds and bats.[1] This discovery laid the foundation for over a century of chemical and pharmacological exploration.

Adolph Strecker's Isolation of Guanidine from Guanine (1861)

While the precise, step-by-step experimental protocol from Strecker's original 1861 publication, "Untersuchungen über die chemischen Bestandtheile der Harnsäure," remains challenging to procure in its entirety, the fundamental principle of the experiment is understood to be the oxidation of guanine.

Conceptual Experimental Protocol:

-

Extraction of Guanine: Guanine was first extracted from Peruvian guano. This would have likely involved treating the raw guano with a series of solvents and reagents to isolate the purine bases.

-

Oxidative Degradation: The isolated guanine was then subjected to strong oxidizing conditions. While the exact oxidizing agent used by Strecker in his initial experiment is not readily detailed in modern summaries, this process would have cleaved the imidazole and pyrimidine rings of the guanine molecule.

-

Isolation and Purification of Guanidine: Through a series of precipitation and crystallization steps, Strecker was able to isolate a new, highly basic compound which he named guanidine.

The following diagram illustrates the conceptual workflow of Strecker's pioneering experiment.

Early Synthetic Methods for Guanidine

Following its initial discovery, chemists developed various methods for the synthesis of guanidine, moving from natural product degradation to more controlled laboratory and industrial processes.

A commercially significant route to guanidine involves the reaction of dicyandiamide with ammonium salts. This method provides a high yield of guanidine salts.

Experimental Protocol: Synthesis of Guanidine Nitrate

Materials:

-

Dicyandiamide (210 g, 2.5 moles)

-

Ammonium nitrate (440 g, 5.5 moles)

-

Oil bath

-

1-L round-bottomed flask

-

Mechanical stirrer

Procedure:

-

An intimate mixture of dicyandiamide and ammonium nitrate is placed in the round-bottomed flask.

-

The flask is heated in an oil bath to 110-120 °C.

-

The temperature of the oil bath is raised to 160 °C over approximately 30 minutes.

-

The reaction is held at 160 °C for three hours. The mixture will initially melt to a clear liquid, which will then begin to deposit crystals and eventually solidify.

-

After cooling, the solid cake is broken up and treated with 500 cc of hot water to dissolve the guanidine nitrate and ammonium nitrate.

-

The solution is filtered to remove any insoluble byproducts.

-

The filtrate is concentrated by evaporation and cooled to crystallize the guanidine nitrate.

-

The crystals are collected by filtration and can be recrystallized from water for further purification.

The following table summarizes the yields of various historical guanidine synthesis methods.

| Synthesis Method | Starting Materials | Reported Yield | Reference |

| From Dicyandiamide and Ammonium Nitrate | Dicyandiamide, Ammonium Nitrate | 85-92% | Organic Syntheses |

| From Calcium Cyanamide and Amine Nitrates | Calcium Cyanamide, Amine Nitrates | 35-41% | Canadian Science Publishing |

| From Alkyl Diamine and Cyanogen Bromide (Microwave) | Alkyl Diamine, Cyanogen Bromide | 60% | A Fast Route for the Synthesis of Cyclic Guanidine Derivatives |

| From Amidine and Oxidant (One-Pot) | Amidine, Oxidant, Amine | up to 90% | Guanidine synthesis : use of amidines as guanylating agents |

The Rise of a Wonder Drug: The History of Metformin

The therapeutic potential of guanidine derivatives came to the forefront with the development of the biguanide metformin, now a first-line treatment for type 2 diabetes. Its origins can be traced back to the traditional use of the plant Galega officinalis (Goat's Rue).

From Herbal Remedy to a Glucose-Lowering Discovery

For centuries, Galega officinalis was used in European folk medicine to treat a variety of ailments, including symptoms that are now recognized as being associated with diabetes.[2] In the early 20th century, scientists identified that the plant was rich in guanidine and its derivatives.[3] This led to investigations into the glucose-lowering properties of these compounds.

Synthesis and Rediscovery of Metformin

Metformin (N,N-dimethylbiguanide) was first synthesized in 1922. However, its potential as a therapeutic agent was not fully realized until the 1940s and 1950s.

Experimental Protocol: Synthesis of Metformin Hydrochloride

Materials:

-

Dicyandiamide (16.8 g)

-

Methanol (50 ml)

-

Dimethylamine (9.1 g)

-

Sodium methoxide (27 g)

-

Hydrochloric acid (38%)

-

Ethyl acetate

-

Ethanol (80%)

-

Activated carbon

Procedure:

-

Dissolve dicyandiamide in methanol with stirring.

-

Add dimethylamine to the solution and stir until dissolved.

-

Add sodium methoxide to the reaction mixture.

-

Gradually increase the temperature to 30 °C and maintain for 5 hours. The reaction can be monitored by ion chromatography.

-

After the reaction is complete, concentrate the mixture to dryness.

-

Cool the residue and add purified water, then add hydrochloric acid dropwise to adjust the pH to 3.

-

Extract the aqueous phase with ethyl acetate.

-

Concentrate the aqueous phase by distillation under reduced pressure.

-

Add 80% ethanol to the concentrated solution and cool to induce crystallization.

-

Collect the crystals by filtration.

-

The crude product can be further purified by dissolving in water, treating with activated carbon, and recrystallizing from 80% ethanol.

The following diagram illustrates the key milestones in the development of metformin.

Mechanism of Action: How Metformin Works

The primary therapeutic effect of metformin is the reduction of hepatic glucose production. This is achieved through a complex interplay of molecular events, with the activation of AMP-activated protein kinase (AMPK) playing a central role.

The AMPK Signaling Pathway

Metformin is known to inhibit complex I of the mitochondrial respiratory chain. This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK. Once activated, AMPK phosphorylates and regulates a number of downstream targets involved in glucose and lipid metabolism.

The following diagram depicts the activation of the AMPK signaling pathway by metformin.

Quantitative Effects of Metformin

The biological activity of metformin and related biguanides has been quantified in numerous studies. The following table presents a selection of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | Effect Measured | IC50 Value (mM) | Reference |

| Metformin | MDA-MB-453 | Cell Viability | 51.3 | --INVALID-LINK-- |

| Metformin | MDA-MB-231 | Cell Viability | 51.4 | --INVALID-LINK-- |

| Metformin | MDBK cells | AMPK Activation | IC50/10 concentration used | --INVALID-LINK-- |

| Phenformin | MDBK cells | AMPK Activation | IC50/10 concentration used | --INVALID-LINK-- |

Conclusion and Future Directions

The journey of guanidine compounds, from a curious isolate from bird droppings to a cornerstone of modern diabetes management, is a testament to the power of chemical and pharmacological research. The simple yet versatile guanidinium group continues to be a source of inspiration for the design of new therapeutic agents. Future research will likely focus on elucidating the full spectrum of metformin's molecular targets and on developing novel guanidine-based drugs with improved efficacy and safety profiles for a range of diseases, including cancer and metabolic disorders. The rich history of these compounds serves as a valuable guide for these future endeavors.

References

Toxicological Profile and Safety Assessment of Guanidine-Based Biocides: A Technical Guide Focused on Polyhexamethylene Biguanide (PHMB)

Disclaimer: This technical guide focuses on the toxicological profile of Polyhexamethylene Biguanide (PHMB), a widely studied guanidine-based polymer. While the user's original request specified Palmitamidobutyl guanidine, a comprehensive search of publicly available scientific literature and databases revealed a significant lack of specific toxicological data for this particular compound (CAS 211516-10-8, IUPAC Name: N-[4-(diaminomethylideneamino)butyl]hexadecanamide). Palmitamidobutyl guanidine is a monomeric substance, whereas PHMB is a polymer. Due to these structural differences, their toxicological profiles may not be identical. The information presented herein on PHMB should therefore be considered as data on a related but distinct chemical and not as a direct safety assessment of Palmitamidobutyl guanidine.

Introduction

Guanidine-based compounds are a class of chemicals recognized for their broad-spectrum antimicrobial properties. Among these, Polyhexamethylene Biguanide (PHMB), also known as polyhexanide or polyaminopropyl biguanide, is a widely used antiseptic and disinfectant in various applications, including wound care, contact lens solutions, and swimming pool sanitation.[1] This guide provides a comprehensive overview of the toxicological profile and safety assessment of PHMB, drawing from a range of preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the safety considerations associated with this class of compounds.

Physicochemical Properties

PHMB is a cationic polymer. Its chemical formula is (C8H17N5)n, and it is typically used as a hydrochloride salt (CAS 32289-58-0).[2]

Toxicological Profile

The toxicological profile of PHMB has been evaluated through various studies, including acute toxicity, irritation and sensitization, and long-term toxicity assessments.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance.

| Test | Species | Route | Result | Reference |

| LD50 | Rat | Oral | 25.6 mg/kg | [1] |

| LD50 | Rat | Oral | 600 mg/kg (for PHMGH) | [2][3] |

| LD50 | Rat | Dermal | >2,000 mg/kg bw | [4] |

| LC50 | Rat | Inhalation | >68 mg/m³ (for DGH, a related compound) | [5][6] |

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes.

| Test | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Irritant | Causes skin irritation | [4] |

| Eye Irritation | Rabbit | Severe Irritant | Causes serious eye damage | [4] |

| Eye Irritation (in vitro) | Reconstructed human cornea-like epithelium (EpiOcular™) | Irritant (raw material) | UN GHS Category 1 or 2 | [7][8] |

| Eye Irritation (in vitro) | Reconstructed human cornea-like epithelium (EpiOcular™) | Non-irritant (diluted solutions) | No Category | [7][8] |

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

| Test | Species | Result | Classification | Reference |

| Guinea Pig Maximisation Test | Guinea Pig | Sensitizer | May cause an allergic skin reaction | [4] |

| h-CLAT (in vitro) | Human cell line | Sensitizer | Positive |

Mutagenicity

Mutagenicity assays assess the potential of a substance to induce genetic mutations.

| Test | System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [9] |

| In vivo Micronucleus Test | Rodent | Negative | [9] |

Carcinogenicity

Carcinogenicity studies evaluate the potential for a substance to cause cancer after long-term exposure. In a two-year feeding study in rats, PHMB was classified as non-carcinogenic at dietary concentrations up to 2000 ppm. However, the European Commission has classified PHMB as a Carcinogen Category 2, indicating it is suspected of causing cancer. A review by the Australian Pesticides and Veterinary Medicines Authority concluded that polihexanide is a potential carcinogen in rodents via the oral route, but only at high exposure levels unlikely to be encountered in occupational or public settings.[9] An 80-week dermal study in mice showed no carcinogenic effects on the skin.[9]

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of action of PHMB involves the disruption of bacterial cell membranes. As a cationic polymer, PHMB binds to negatively charged components of the bacterial cell wall and membrane, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately cell death.

Some studies suggest that PHMB may also have intracellular targets. In fungi, it has been observed to disrupt the nuclear membrane and bind to DNA. Research on the inflammatory response to PHMB in lung cells has indicated the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Exposure to PHMB was shown to trigger the secretion of inflammatory cytokines and activate NF-κB by modulating the degradation of its inhibitor, IκB-α, and promoting the nuclear accumulation of the p65 subunit.

Experimental Protocols

The toxicological studies on PHMB have generally followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 420)

-

Principle: A fixed-dose procedure is used where the substance is administered orally to a group of animals at one of the defined dose levels. The test consists of a sighting study and a main study.

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

Sighting Study: A single animal is dosed at a specific level. The outcome determines the starting dose for the main study.

-

Main Study: A group of animals (e.g., 5 females) is dosed at the selected starting dose. The number of non-lethal outcomes determines the subsequent steps.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Skin Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner. The degree of erythema and edema is assessed.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to the skin under a gauze patch.

-

The patch is removed after a specified exposure period (initially 3 minutes, then 1 hour, then 4 hours).

-

Skin reactions are scored for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

The reversibility of the effects is observed for up to 14 days.

-

Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal. The other eye serves as a control.

-

Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied to one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

The reversibility of the effects is observed.

-

Skin Sensitization (Based on OECD Guideline 406 - Guinea Pig Maximisation Test)

-

Principle: The test involves an induction phase to sensitize the animals and a challenge phase to elicit a response.

-

Animals: Young adult guinea pigs are used.

-

Procedure:

-

Induction Phase:

-

Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are administered.

-

One week later, a topical application of the test substance is applied to the same area.

-

-

Challenge Phase:

-

Two weeks after the topical induction, a challenge patch with the test substance is applied to a naive site.

-

-

Evaluation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Conclusion

Polyhexamethylene Biguanide (PHMB) exhibits a toxicological profile characterized by moderate acute oral toxicity and significant potential for skin and severe eye irritation, as well as skin sensitization. It is generally considered non-mutagenic. The data on its carcinogenicity is mixed, with some studies indicating a lack of carcinogenicity at relevant exposure levels, while regulatory bodies have classified it as a suspected carcinogen. The primary mechanism of its antimicrobial action is the disruption of cell membranes, with evidence suggesting that at a cellular level in mammals, it can induce inflammatory responses via the NF-κB signaling pathway.

It is crucial to reiterate that this toxicological profile is for PHMB. Due to the lack of specific data for Palmitamidobutyl guanidine, this information should be used with caution and not as a direct substitute for a dedicated safety assessment of that specific compound. Further research is warranted to elucidate the complete toxicological profile of Palmitamidobutyl guanidine to ensure its safe use in any application.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. msd.com [msd.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Preliminary Safety Evaluation of Polyhexamethylene Guanidine Hydrochloride [ouci.dntb.gov.ua]

- 6. Eye irritation tests of polyhexamethylene guanidine phosphate (PHMG) and chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) using a tissue model of reconstructed human cornea-like epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnnl.gov [pnnl.gov]

- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources and Analogs of Guanidine Derivatives for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of naturally occurring guanidine derivatives, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. The unique electronic properties and basicity of the guanidinium group make these molecules crucial scaffolds in medicinal chemistry, capable of engaging in multiple non-covalent interactions with biological targets. This document details their diverse natural sources, presents quantitative data on their biological activities, outlines key experimental protocols, and visualizes associated signaling pathways to support ongoing research and development efforts.

Natural Sources and Major Classes of Guanidine Derivatives

Guanidine-containing natural products are found across a wide range of biological taxa, from marine invertebrates and terrestrial plants to microorganisms. These compounds exhibit remarkable structural diversity, which is reflected in their broad spectrum of biological activities.[1][2] They can be broadly classified based on their structural complexity and origin.

Marine Sources: Marine sponges are a particularly rich source of complex guanidine alkaloids.[3][4] These organisms produce a vast array of cyclic and polycyclic guanidine derivatives, often with potent biological effects.[3][4]

-

Batzelladines: These are polycyclic guanidine alkaloids, primarily isolated from sponges of the Monanchora and Batzella genera.[1][5] They are known for their anti-cancer, anti-malarial, and anti-HIV activities.[5][6]

-

Crambescidins: Isolated from the sponge Crambe crambe, these are pentacyclic guanidine alkaloids that have demonstrated significant cytotoxicity against various tumor cell lines.[7][8]

-

Ptilocaulin and Isoptilocaulin: These are cyclic guanidine alkaloids first isolated from the Caribbean sponge Ptilocaulis spiculifer.[6][9] They exhibit notable antimicrobial and cytotoxic properties.[9]

-

Agelasidines: These are acyclic guanidine alkaloids derived from marine sponges of the genus Agelas.[2]

Terrestrial Plants: Higher plants are another significant source of guanidine derivatives.[10][]

-

Galegine: This acyclic guanidine was first isolated from Galega officinalis (Goat's Rue) and is known for its anti-diabetic properties.[12]

-

Nitensidines: These are prenylated guanidine alkaloids found in the plant Pterogyne nitens and have shown cytotoxic, antimicrobial, and antiparasitic activities.[1]

-

Plantagoguanidinic Acid: A component of traditional Chinese medicine, this compound has attracted attention for its pharmacokinetic properties.[1]

Microorganisms: Bacteria and fungi also produce a variety of guanidine-containing compounds.[13][14]

-

Saxitoxin (STX): A potent neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.[13][15] It is a voltage-gated sodium channel blocker.[15]

-

Tetrodotoxin (TTX): While famously associated with pufferfish, TTX is also produced by various marine bacteria.[16] Like saxitoxin, it is a potent sodium channel blocker.[3][16]

-

Zillamycin: An isoprenylated guanidine alkaloid from Streptomyces griseofuscus with both cytotoxic and antimicrobial properties.[12]

Animals: The guanidine group is also present in fundamental biological molecules within animals.

-

Agmatine: An endogenous neuromodulator synthesized from the decarboxylation of L-arginine.[2] It interacts with multiple receptor systems and signaling pathways.[17]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for selected natural guanidine derivatives. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Extract | Target/Assay | Organism/Cell Line | IC50 Value | Reference(s) |

| Batzelladine O | Cytotoxicity | PC3 (Human Prostate Cancer) | 5.2 µM | [1] |

| Cytotoxicity | 22Rv1 (Human Prostate Cancer) | 4.8 µM | [1] | |

| Batzelladine P | Cytotoxicity | PC3 (Human Prostate Cancer) | 3.9 µM | [1] |

| Cytotoxicity | 22Rv1 (Human Prostate Cancer) | 3.5 µM | [1] | |

| Crambescidin 816 | Cytotoxicity | HOP-92 (Human Lung Cancer) | < 0.5 µM | [7] |

| Cytotoxicity | HT-29 (Human Colon Cancer) | < 0.5 µM | [7] | |

| Crambescidin 830 | Cytotoxicity | HOP-92 (Human Lung Cancer) | ~ 0.5 µM | [7] |

| Cytotoxicity | HT-29 (Human Colon Cancer) | ~ 0.5 µM | [7] | |

| Monanchoradin A | Cytotoxicity | HL-60 (Human Leukemia) | 540 nM | [8] |

| Dehydrocrambescin A2 | Cytotoxicity | HL-60 (Human Leukemia) | 200 nM | [8] |

| Crambescidin 786 | Cytotoxicity | HL-60 (Human Leukemia) | 110 nM | [8] |

| (-)-Crambescidin 814 | Cytotoxicity | HL-60 (Human Leukemia) | 830 nM | [8] |

| Monalidine A | Cytotoxicity | HL-60 (Human Leukemia) | 650 nM | [8] |

| Unguiculin A | Cytotoxicity | KB (Human Oral Cancer) | 7.66 µM | [18] |

| Antiplasmodial | Plasmodium falciparum (3D7) | 12.89 µM | [18] | |

| Batzelladine F | Anti-leishmanial | Trypanosoma cruzi | 2-64 µM | [18] |

| Anti-trypanosomal | Leishmania infantum | 4 µM | [18] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the isolation, characterization, and bioactivity assessment of guanidine derivatives.

General Workflow for Isolation and Purification

The isolation of guanidine derivatives from natural sources typically follows a multi-step process involving extraction, fractionation, and purification.

Example Protocol: Isolation of Batzelladines O and P from Monanchora pulchra [1]

-

Extraction: The crude ethanol (EtOH) extract of the marine sponge is concentrated under vacuum.

-

Fractionation: The resulting residue is fractionated by flash chromatography on an ODS (octadecylsilane) column.

-

Purification: Further separation is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

-

Characterization: The structures of the isolated batzelladines are determined using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRESIMS), and Electronic Circular Dichroism (ECD).[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][19]

Protocol Overview: [4][20][21]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 10^4–10^5 cells/well and incubate.

-

Compound Treatment: Treat the cells with various concentrations of the guanidine derivative for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solution using a microplate reader, typically at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several natural guanidine derivatives exert their biological effects by modulating specific signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these key mechanisms.

Saxitoxin and Tetrodotoxin: Voltage-Gated Sodium Channel Blockade

Saxitoxin and tetrodotoxin are potent neurotoxins that act by blocking voltage-gated sodium channels (VGSCs) in neurons and muscle cells.[3][15] This blockade prevents the influx of sodium ions necessary for the propagation of action potentials, leading to paralysis.[3][15]

Agmatine: Modulation of Multiple Signaling Pathways

Agmatine, an endogenous neuromodulator, influences a variety of cellular processes by interacting with multiple signaling pathways, including the cAMP/PKA, AMPK, and PI3K/Akt/mTOR pathways.[10][21][22]

cAMP/PKA Pathway:

PI3K/Akt/mTOR Pathway:

Synthetic Analogs and Drug Development

The potent and diverse biological activities of natural guanidine derivatives have made them attractive scaffolds for the development of novel therapeutic agents. The synthesis of analogs allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties such as potency, selectivity, and bioavailability. For example, synthetic analogs of crambescidin have been developed to enhance their cytotoxic effects.[20] The development of novel guanidine derivatives continues to be a promising avenue for the discovery of new drugs to treat a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[23]

Conclusion

Guanidine derivatives from natural sources represent a structurally diverse and biologically significant class of compounds. Their widespread occurrence in marine and terrestrial organisms, coupled with their potent activities against a range of therapeutic targets, underscores their importance in drug discovery. This guide has provided a comprehensive overview of their natural origins, quantitative bioactivities, and key experimental methodologies. The visualization of their mechanisms of action provides a deeper understanding of their cellular effects. Continued research into this fascinating class of molecules, including the exploration of synthetic analogs, holds great promise for the development of next-generation therapeutics.

References

- 1. New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atcc.org [atcc.org]

- 5. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 12. Methamphetamine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. mdpi.com [mdpi.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. youtube.com [youtube.com]

- 23. Polycyclic guanidine alkaloids from the marine sponge Crambe crambe and Ca++ channel blocker activity of crambescidin 816 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Palmitamidobutyl Guanidine in Protein Denaturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides an in-depth analysis of the putative role of Palmitamidobutyl Guanidine in protein denaturation. Due to a lack of specific public data on Palmitamidobutyl Guanidine, this paper establishes a foundational understanding based on the well-documented denaturation properties of the guanidinium group from Guanidine Hydrochloride (GdnHCl). It further extrapolates a dual-action mechanism for Palmitamidobutyl Guanidine, considering the significant hydrophobic contributions of its palmitamidobutyl tail. This guide details the established mechanisms of guanidinium-induced denaturation, presents quantitative data from model systems, outlines detailed experimental protocols for characterization, and uses visualizations to clarify complex pathways and workflows.

Introduction: The Guanidinium Core and the Amphipathic Challenge

The guanidinium ion, the active component of Guanidine Hydrochloride (GdnHCl), is a powerful chaotropic agent and one of the most widely used denaturants in protein folding studies. Its mechanism of action, while extensively studied, remains a subject of nuanced discussion, involving direct interactions with the protein surface and indirect effects on solvent structure.

Palmitamidobutyl guanidine introduces a significant modification to this well-understood denaturant. It combines the polar, denaturing guanidinium headgroup with a long, hydrophobic C16 palmitoyl tail via a butyl linker. This structure renders it a potent amphipathic molecule, akin to a cationic surfactant. Consequently, its interaction with proteins is hypothesized to be a dual-action mechanism: the classical chaotropic activity of the guanidinium headgroup combined with a surfactant-like disruption driven by the hydrophobic tail. This guide will first deconstruct the known effects of the guanidinium ion and then build a model for the combined action of Palmitamidobutyl Guanidine.

The Denaturation Mechanism of the Guanidinium Ion

The denaturation of proteins by the guanidinium ion (Gdm⁺) is a complex process that is generally understood to disrupt the delicate balance of non-covalent forces that stabilize a protein's native conformation.

Direct Interaction vs. Indirect Mechanism

Two primary theories describe the action of Gdm⁺:

-

Direct Interaction Mechanism : This model posits that Gdm⁺ ions directly interact with the protein. The planar, resonance-stabilized structure of the guanidinium ion allows it to form hydrogen bonds and engage in favorable electrostatic and van der Waals interactions with amino acid residues.[1] Studies have shown that Gdm⁺ interacts preferentially with polar and acidic amino acid side chains.[2] A proposed two-stage version of this mechanism suggests an initial binding to the protein surface, leading to a swollen "dry molten globule" state, followed by penetration of the denaturant into the hydrophobic core.

-

Indirect Mechanism : This theory suggests that Gdm⁺ denatures proteins by altering the structure of the surrounding water. By disrupting the hydrogen-bonding network of water, Gdm⁺ weakens the hydrophobic effect, which is a primary driving force for protein folding. This makes it thermodynamically more favorable for non-polar side chains to become exposed to the solvent, leading to unfolding.

Current consensus suggests that both mechanisms likely contribute to the overall denaturing effect of guanidinium.

Quantitative Analysis of Guanidinium-Induced Denaturation

The potency of a denaturant is often quantified by the m-value, which represents the change in the free energy of unfolding (ΔG) per unit concentration of the denaturant. A higher m-value indicates a more potent denaturant. The midpoint of the denaturation curve, C₁/₂, is the concentration of denaturant at which 50% of the protein is unfolded.

| Protein | C₁/₂ (M GdnHCl) | m-value (kcal·mol⁻¹·M⁻¹) | Experimental Conditions |

| Ribonuclease A | ~3.0 M | ~2.5 | pH 7.0, 25°C |

| Lysozyme | ~3.2 M | ~4.0 | pH 7.0, 25°C |

| Myoglobin | ~2.5 M | ~2.1 | pH 7.0, 25°C |

| Chymotrypsinogen | ~2.0 M | ~4.4 | pH 7.0, 25°C |

| Barstar | ~4.1 M | ~2.1 | pH 7.0, 25°C |

Note: These are approximate values compiled from various literature sources and can vary with experimental conditions (pH, temperature, protein concentration).

Visualizing the Guanidinium Denaturation Pathway

Caption: Proposed pathway for protein denaturation by Guanidinium ions.

A Hypothesized Dual-Action Mechanism for Palmitamidobutyl Guanidine

The introduction of the palmitamidobutyl tail creates an amphipathic molecule that likely denatures proteins through a more aggressive, multi-pronged mechanism than GdmHCl alone.

Surfactant-like Action and Hydrophobic Core Disruption

The long C16 hydrophobic tail of Palmitamidobutyl Guanidine will preferentially interact with the non-polar regions of a protein. This leads to a mechanism analogous to that of ionic detergents (e.g., SDS):

-

Hydrophobic Association : The palmitoyl tail will bind to and penetrate the protein's hydrophobic core.

-

Electrostatic Repulsion : The cationic guanidinium headgroups, now coating the protein, will create strong electrostatic repulsion. This repulsion forces the protein structure to expand and unfold.

-

Solubilization : At concentrations above its Critical Micelle Concentration (CMC), Palmitamidobutyl Guanidine will form micelles. These micelles can encapsulate the unfolded polypeptide chain, effectively sequestering it from the aqueous environment and preventing refolding.

Visualizing the Amphipathic Denaturation Mechanism

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Palmitamidobutyl Guanidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitamidobutyl guanidine, with the chemical structure N-[4-(diaminomethylideneamino)butyl]hexadecanamide, is a cationic amphiphilic molecule. Its structure, comprising a lipophilic palmitoyl tail, a butyl linker, and a hydrophilic guanidinium headgroup, suggests a primary mechanism of action involving interaction with and disruption of cellular membranes. The positively charged guanidinium group is known to form strong interactions with negatively charged components of cell membranes, such as phospholipids and sialic acid residues. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of Palmitamidobutyl guanidine, focusing on its potential antimicrobial and cytotoxic effects.

Hypothesized Signaling Pathway and Mechanism of Action

The proposed mechanism of action for Palmitamidobutyl guanidine is centered on its interaction with the cell membrane, leading to membrane destabilization and subsequent cellular disruption. The lipophilic palmitoyl tail is hypothesized to insert into the lipid bilayer, while the cationic guanidinium headgroup interacts with anionic components of the membrane surface. This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.

Caption: Hypothesized mechanism of Palmitamidobutyl guanidine interaction with a cell membrane.

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are crucial to determine the concentration range at which Palmitamidobutyl guanidine exhibits toxic effects on mammalian cells.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes, L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Palmitamidobutyl guanidine in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time points (e.g., 24 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Collect 50 µL of the supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatants.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Antimicrobial Activity Assays

These assays determine the efficacy of Palmitamidobutyl guanidine against various microorganisms.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

-

Compound Dilution: Prepare two-fold serial dilutions of Palmitamidobutyl guanidine in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Subculturing from MIC plate: Following the MIC determination, take an aliquot from all wells showing no visible growth in the MIC assay.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Mechanistic Assays

These assays provide insights into the cellular processes affected by Palmitamidobutyl guanidine.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Palmitamidobutyl guanidine at concentrations around the IC50 value for a specified time.

-

Cell Harvesting and Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with Palmitamidobutyl guanidine and harvest them as in the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagrams

Caption: General workflow for in vitro cytotoxicity assays.

Caption: Workflow for MIC and MBC/MFC antimicrobial assays.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of Palmitamidobutyl Guanidine

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) [95% CI] |

| HaCaT | MTT | 24 | |

| 48 | |||

| 72 | |||

| L929 | MTT | 24 | |

| 48 | |||

| 72 | |||

| HaCaT | LDH | 24 | |

| L929 | LDH | 24 |

Table 2: Antimicrobial Activity of Palmitamidobutyl Guanidine

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| S. aureus | ATCC 29213 | ||

| E. coli | ATCC 25922 | ||

| P. aeruginosa | ATCC 27853 | ||

| C. albicans | ATCC 90028 |

Table 3: Effect of Palmitamidobutyl Guanidine on Cell Fate